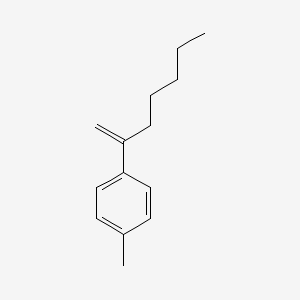![molecular formula C17H24N2OS B14325193 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol CAS No. 109371-52-0](/img/structure/B14325193.png)
2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl groups and a thiazole ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide to form 2,6-Di-tert-butylphenol.
Thiazole Ring Formation: The thiazole ring is introduced through a reaction with appropriate thiazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups and thiazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced phenolic derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the stabilization of fuels, lubricants, and other hydrocarbon-based products.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic group donates hydrogen atoms to neutralize free radicals, while the thiazole ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog used as an antioxidant in various applications.
2,4,6-Tri-tert-butylphenol: Another related compound with enhanced steric hindrance and antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol is unique due to the presence of the thiazole ring, which imparts additional stability and reactivity compared to its simpler analogs. This structural feature enhances its antioxidant properties and broadens its range of applications .
Properties
CAS No. |
109371-52-0 |
|---|---|
Molecular Formula |
C17H24N2OS |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1,3-thiazol-2-ylamino)phenol |
InChI |
InChI=1S/C17H24N2OS/c1-16(2,3)12-9-11(19-15-18-7-8-21-15)10-13(14(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19) |
InChI Key |
RITDTNVJPQRZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)


![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)

![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)

![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
